

Technical Guide: 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1301603

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, with the CAS number 175205-88-6, is a halogenated aromatic ketone.^{[1][2][3]} Its structure, featuring a trifluoromethyl group and two chlorine atoms on the phenyl ring, makes it a valuable intermediate in synthetic organic chemistry.^{[1][4]} The presence of these electron-withdrawing groups significantly influences the reactivity of the molecule. This guide provides a summary of its known properties, its primary application as a synthetic precursor, and a detailed experimental protocol for its use in the synthesis of triazole derivatives.

Chemical and Physical Properties

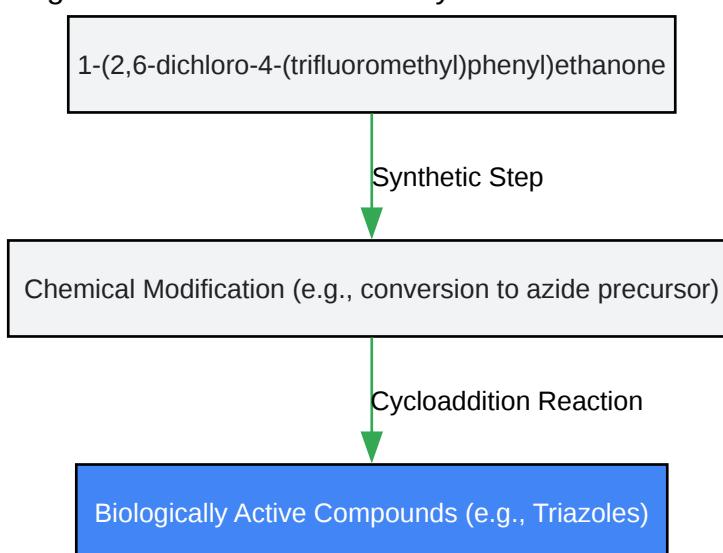
A compilation of the available quantitative data for **1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	175205-88-6	[1] [2] [3]
Molecular Formula	C ₉ H ₅ Cl ₂ F ₃ O	[1] [2] [3]
Molecular Weight	257.04 g/mol	[2] [3]
Boiling Point	58°C at 0.6 mm Hg	[2]
Density	1.441 g/cm ³	[2]
Flash Point	84°C	[2]
Vapor Pressure	0.153 mmHg at 25°C	[2]
Hazard Class Code	36/37/38 (Irritating to eyes, respiratory system and skin)	[2]

Synonyms and Alternative Names

For clarity and comprehensive literature searching, a list of synonyms for **1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone** is provided in Table 2.

Synonym	Reference(s)
2',6'-Dichloro-4'-(trifluoromethyl)acetophenone	[1]
Ethanone, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-	[1]
2,6-Dichloro-4-(trifluoromethyl)acetophenone	[1]
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone	[1]


Role as a Synthetic Intermediate

Currently, there is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways of **1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone** itself. Its primary significance in the scientific literature is as

a key intermediate in the synthesis of more complex, biologically active molecules.^[4] Specifically, it is a precursor for the synthesis of various substituted triazole compounds, which are a class of molecules with a wide range of applications in pharmaceuticals and agrochemicals.^[4]

The logical workflow for its use as a synthetic intermediate is depicted below.

Logical Workflow: Role as a Synthetic Intermediate

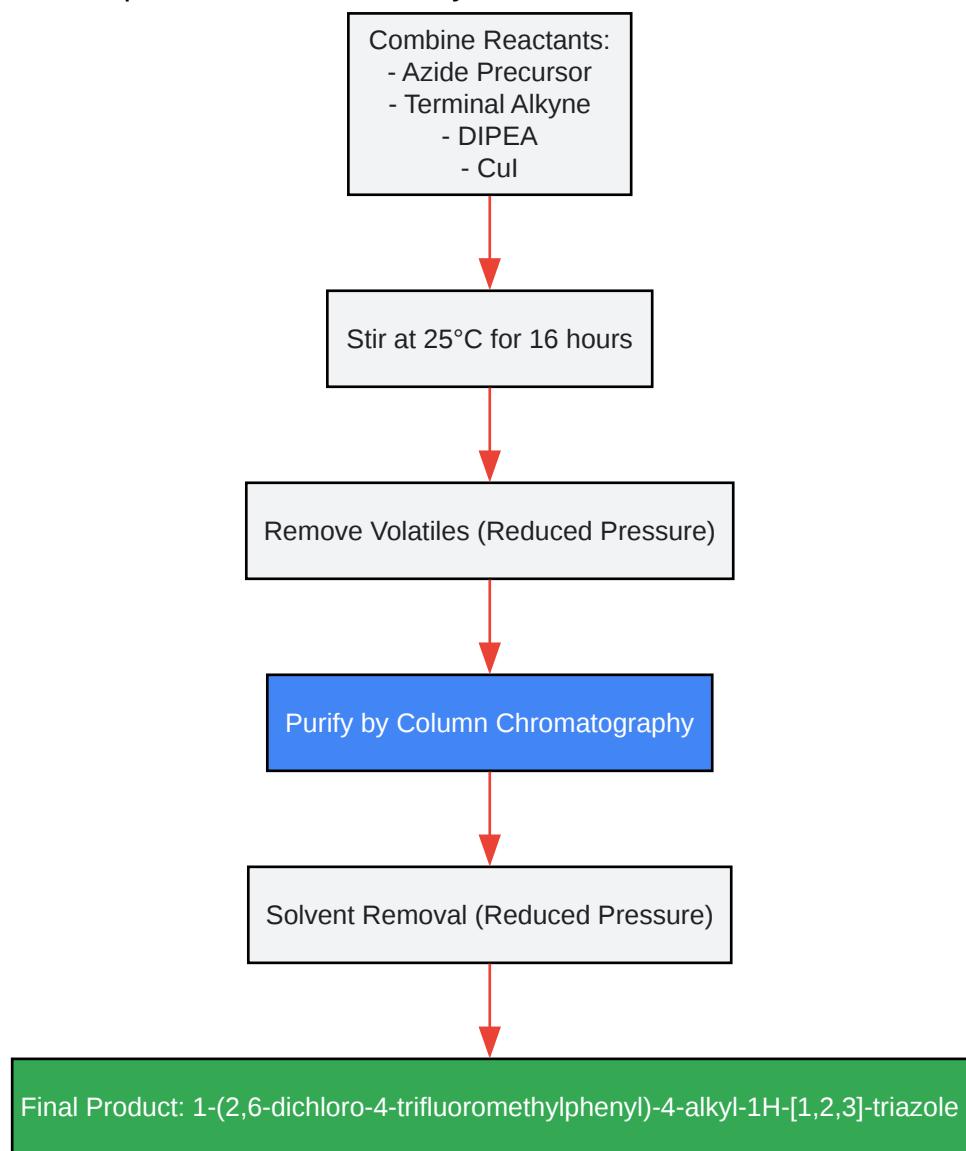
[Click to download full resolution via product page](#)

Workflow of **1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone** as a synthetic intermediate.

Experimental Protocol: Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazoles

The following is a detailed experimental protocol for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazoles, which utilizes a derivative of **1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone** as a starting material.^[4] This procedure demonstrates a key application of this chemical.

Materials:


- (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (precursor derived from **1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone**)
- Terminal alkyne
- N,N-Diisopropylethylamine (DIPEA)
- Copper(I) iodide (CuI)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1 mmol), N,N-Diisopropylethylamine (25 mmol), and Copper(I) iodide (1 mmol), add the terminal alkyne (1 mmol).
- Allow the reaction mixture to stir at 25°C for 16 hours.
- After the reaction is complete, remove the volatile substances under reduced pressure.
- Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.
- Remove the solvent from the collected fractions under reduced pressure to yield the solid **1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazole** product.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental Workflow: Synthesis of Triazole Derivatives

[Click to download full resolution via product page](#)*Workflow for the synthesis of triazole derivatives.*

Conclusion

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a chemical compound with well-defined physical and chemical properties. While it currently lacks documented direct biological

activity, its role as a versatile intermediate in the synthesis of complex heterocyclic compounds, such as triazoles, is of significant interest to the drug development and agrochemical industries. Further research into the biological effects of this compound and its derivatives may reveal novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 175205-88-6: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 175205-88-6 | MFCD00221015 | 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone [aaronchem.com]
- 4. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- To cite this document: BenchChem. [Technical Guide: 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301603#synonyms-for-1-2-6-dichloro-4-trifluoromethyl-phenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com